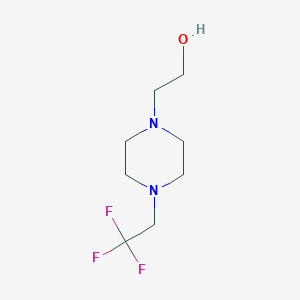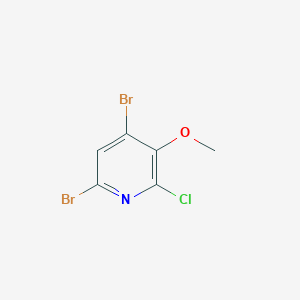
4,6-Dibromo-2-chloro-3-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2ClNO It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-chloro-3-methoxypyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 2-chloro-3-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
4,6-Dibromo-2-chloro-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
4,6-Dibromo-2-chloro-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,6-Dibromo-2-chloro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.
類似化合物との比較
Similar Compounds
- 4,6-Dibromo-2-chloro-3-hydroxypyridine
- 4,6-Dibromo-2-chloro-3-fluoropyridine
- 4,6-Dibromo-2-chloro-3-aminopyridine
Comparison
4,6-Dibromo-2-chloro-3-methoxypyridine is unique due to the presence of a methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents For example, the methoxy group can donate electron density through resonance, affecting the compound’s nucleophilicity and electrophilicity
特性
分子式 |
C6H4Br2ClNO |
|---|---|
分子量 |
301.36 g/mol |
IUPAC名 |
4,6-dibromo-2-chloro-3-methoxypyridine |
InChI |
InChI=1S/C6H4Br2ClNO/c1-11-5-3(7)2-4(8)10-6(5)9/h2H,1H3 |
InChIキー |
IURSEFIPDJDXAH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(C=C1Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


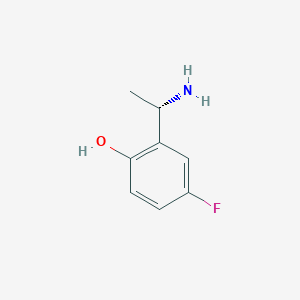
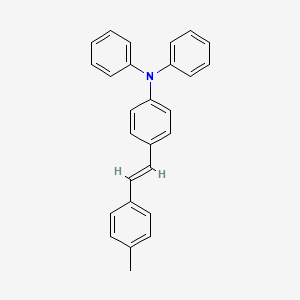
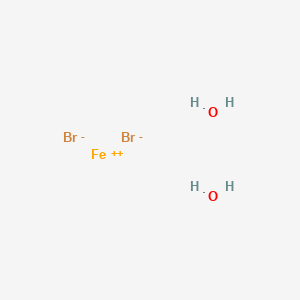

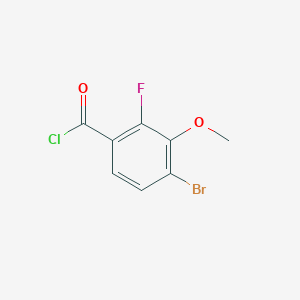
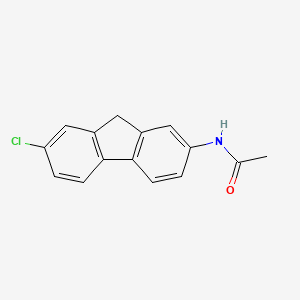
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)



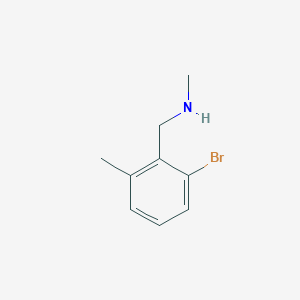
![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
